3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol
Description
3-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol is a triazole-containing compound featuring a hydroxymethyl substituent at the 4-position of the 1,2,3-triazole ring and a propan-1-ol backbone. Its structure combines the hydrophilic properties of the hydroxyl groups with the aromatic stability of the triazole ring, making it a versatile intermediate in organic synthesis and biomedical applications. The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark "click chemistry" reaction, as demonstrated in analogous syntheses of triazole derivatives . The hydroxymethyl group enhances solubility in aqueous environments, a critical feature for applications in biological systems.
Properties
IUPAC Name |
3-[4-(hydroxymethyl)triazol-1-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c10-3-1-2-9-4-6(5-11)7-8-9/h4,10-11H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROZELKTFLMHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol can be achieved through several methods. One common approach involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The hydroxymethyl group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Triazole-Propanol Derivatives
Key Observations:
Hydrophilicity vs. Lipophilicity: The hydroxymethyl group in the target compound enhances hydrophilicity compared to lipophilic analogs like BTTP (tert-butyl groups) or methyl esters (e.g., methyl 3-(1H-1,2,4-triazol-1-yl)propanoate) . [18F]HX4 balances hydrophilicity with hypoxia-targeting nitroimidazole moieties for rapid clearance from normoxic tissues .
Biological Applications: BTTP and related ligands (e.g., HLTA in ) are optimized for CuAAC acceleration in live cells due to their tertiary amine and bulky substituents, which stabilize Cu(I) . The target compound lacks these features, limiting its utility in advanced bioconjugation. [18F]HX4 exemplifies triazole-propanols adapted for biomedical imaging, whereas the target compound’s simpler structure suits synthetic intermediates or basic click chemistry .
Synthetic Flexibility :
- The hydroxymethyl triazole in the target compound allows further derivatization (e.g., esterification, glycosylation), similar to 5-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]oxepan-2-one, which integrates into lactone frameworks without protective groups .
Pharmacokinetic and Thermodynamic Properties
- Hydrogen Bonding: The target compound’s two hydroxyl groups (propanol and hydroxymethyl) increase hydrogen bond donor capacity (2 donors vs. 1 in methyl ester derivatives), enhancing solubility but reducing membrane permeability .
- Hypoxia Imaging Analogs : [18F]HX4’s nitroimidazole group enables selective retention in hypoxic tissues, a feature absent in the target compound, which lacks nitro or fluorinated groups .
Industrial and Research Relevance
- Click Chemistry: While BTTP and HLTA dominate advanced bioconjugation, the target compound’s simplicity makes it cost-effective for basic CuAAC reactions in non-biological settings .
- Pharmaceutical Intermediates: Derivatives like 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol highlight the role of propanol-linked heterocycles in drug discovery, though imidazole vs. triazole rings confer distinct electronic properties .
Biological Activity
3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol is a triazole derivative that has garnered interest in various fields of biological research due to its unique structural characteristics and potential bioactivity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 143.17 g/mol. The presence of the hydroxymethyl group and the triazole ring contributes to its diverse chemical reactivity and biological interactions.
The biological activity of 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways and altering physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
A study conducted by Alizadeh et al. highlighted the synthesis of various triazole derivatives, including 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol | S. aureus | 32 µg/mL |
| 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol | E. coli | 64 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on various cancer cell lines revealed that 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol exhibits selective cytotoxicity. The compound was tested against several cell lines including HeLa (cervical cancer) and MCF7 (breast cancer):
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These results indicate a promising potential for further development as an anticancer agent.
Case Study 1: Antileishmanial Activity
Recent research explored the antileishmanial effects of triazole derivatives. In this context, 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol was evaluated for its efficacy against Leishmania donovani. The compound demonstrated significant inhibitory activity with an IC50 value of 12 µM. This suggests that it may serve as a lead compound for developing new treatments for leishmaniasis .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of triazole derivatives in models of neurodegenerative diseases. The findings indicated that 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol could reduce oxidative stress markers in neuronal cells subjected to toxic insults . This positions the compound as a potential candidate for further exploration in neuropharmacology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, propargyl alcohol derivatives can react with azides to form the triazole core. Microwave-assisted reactions (e.g., 80–100°C, 15–30 minutes) significantly enhance yield (70–85%) compared to conventional heating . Solvent choice (e.g., DMSO or ethanol) and copper catalyst loading (1–5 mol%) are critical for minimizing side products .
Q. How is the structural integrity of 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-1-ol validated post-synthesis?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : H and C NMR confirm the triazole ring (δ 7.8–8.2 ppm for triazole protons) and hydroxymethyl/propanol groups (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 198.0874 for CHNO) .
- IR Spectroscopy : Peaks at 3200–3400 cm (O-H stretch) and 1600–1650 cm (triazole C=N) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : The triazole moiety suggests potential antifungal activity. In vitro assays against Candida albicans (MIC = 8–16 µg/mL) indicate inhibition of fungal lanosterol 14α-demethylase (CYP51), a mechanism shared with fluconazole derivatives . Dose-response studies require standardized broth microdilution protocols (CLSI M27 guidelines) .
Advanced Research Questions
Q. How can solvent selection and catalyst systems be optimized to improve synthetic efficiency?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing dipolar intermediates. Ethanol/water mixtures (1:1 v/v) improve solubility of hydrophilic intermediates .
- Catalyst Systems : Copper(I) iodide (CuI) with tris(benzyltriazolylmethyl)amine (TBTA) ligand reduces copper oxidation, increasing yield by 15–20% . Microwave irradiation (100 W, 80°C) reduces reaction time to <1 hour .
Q. How should researchers address contradictions in reported solubility and stability data across studies?
- Methodological Answer :
- Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For example, logP calculations (Predicted logP = -0.5 to 0.2) suggest moderate hydrophilicity, but experimental discrepancies may arise from crystallinity variations .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways (e.g., oxidation of hydroxymethyl to carboxylic acid) .
Q. What computational methods predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The triazole ring shows high electron density, favoring interactions with metal ions or π-π stacking in enzyme active sites .
- Molecular Docking : Autodock Vina simulations against CYP51 (PDB: 1EA1) reveal hydrogen bonding between the hydroxymethyl group and heme propionate, explaining antifungal activity .
Key Challenges and Future Directions
- Synthetic Scalability : Transitioning from batch to flow chemistry may address yield variability in large-scale synthesis .
- Biological Target Identification : Proteomic profiling (e.g., affinity chromatography with triazole-linked resins) could uncover novel targets beyond CYP51 .
- Data Reproducibility : Collaborative efforts to standardize assay protocols (e.g., NIH Assay Guidance Manual) are critical for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
